molecular formula C17H12ClNO3 B12492089 3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one

3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one

Cat. No.: B12492089
M. Wt: 313.7 g/mol
InChI Key: FFSMXQCXRKRXAZ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 6-methoxyquinoline.

    Condensation Reaction: The 4-chlorobenzoyl chloride is reacted with 6-methoxyquinoline in the presence of a base, such as pyridine, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one, known for its broad range of biological activities.

    Chloroquine: A well-known antimalarial drug that shares structural similarities with quinoline derivatives.

    Quinacrine: Another antimalarial drug with a quinoline core structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 6-methoxy groups enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H12ClNO3/c1-22-12-6-7-15-13(8-12)17(21)14(9-19-15)16(20)10-2-4-11(18)5-3-10/h2-9H,1H3,(H,19,21)

InChI Key

FFSMXQCXRKRXAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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